1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-18-7-6-15-13(17)16-9-12(19-2)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVNQLCGXPUTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorophenyl, undergoes a reaction with a suitable alkylating agent to introduce the methoxyethyl group.
Urea Formation: The intermediate is then reacted with an isocyanate or a carbamate derivative to form the urea linkage under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable processes .
Chemical Reactions Analysis
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with active site residues. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Key Findings :
- Fluorine Position : The 3-fluorophenyl group in the target compound balances electronic effects (meta-substitution) compared to ortho- (2-fluorophenyl in ) or para- (4-fluorophenyl in ) positions, which may alter binding affinity in target interactions.
- Polar Groups : Methoxyethyl substituents in the target compound improve aqueous solubility relative to hydrophobic isopropenylphenyl groups in or bulky cyclohexyl groups in .
Key Findings :
- The target compound’s synthesis likely parallels methods in (thiol-mediated coupling) or (transition metal-catalyzed reactions), but higher yields may be achievable with optimized conditions.
- Low yields in (22%) highlight challenges in introducing trifluoromethoxy groups, whereas methoxy groups (as in the target) are synthetically more tractable.
Metabolic and Stability Profiles
- Hydrolytic Stability : Methoxy groups in the target compound resist hydrolysis better than hydroxymethyl groups (e.g., in ), which are prone to oxidation or glucuronidation.
- Electron-Withdrawing Effects: The 3-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, as fluorine reduces cytochrome P450-mediated degradation .
Biological Activity
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 233.26 g/mol
This structure includes a fluorophenyl group and methoxyethyl substituents, which are significant for its biological interactions.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of urea can selectively induce apoptosis in tumor cells while sparing normal cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
2. Inhibition of Carbonic Anhydrase
The compound has been investigated for its inhibitory effects on human carbonic anhydrase (hCA), an enzyme implicated in various physiological processes including acid-base balance and respiration. Inhibitors of hCA can have therapeutic applications in glaucoma, epilepsy, and cancer treatment. The binding affinity and selectivity of the compound towards different isoforms of hCA are critical for its potential use as a therapeutic agent .
3. Antimicrobial Activity
Preliminary studies suggest that related compounds possess moderate antibacterial properties. For example, urea derivatives have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) around 250 µg/mL .
Case Studies
- Study on Anticancer Properties : A study published in MDPI explored various pyrazolyl-ureas as potential anticancer agents. The findings indicated that certain structural modifications could enhance their efficacy against specific cancer types .
- Carbonic Anhydrase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of urea derivatives, revealing that modifications to the methoxy groups significantly impacted their inhibitory potency against hCA II, with some compounds showing IC50 values in the nanomolar range .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea?
The synthesis typically involves reacting a substituted aniline with an isocyanate derivative. For example, analogous urea compounds are synthesized via the reaction of 5-chloro-2-methoxyaniline with 2-(furan-3-yl)ethyl isocyanate in refluxing dichloromethane or tetrahydrofuran, followed by purification via column chromatography . Key reagents include isocyanates (e.g., 2-methoxyethyl isocyanate) and aromatic amines, with solvents like dichloromethane or acetonitrile. Reaction conditions (temperature, catalyst use) should be optimized to avoid side products.
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the urea backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight. For example, similar compounds in report ¹H NMR chemical shifts for aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.2–3.8 ppm). X-ray crystallography may resolve steric effects from the 3-fluorophenyl group .
Q. What preliminary assays are recommended to screen its biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to urea derivatives’ propensity for hydrogen bonding. Cell viability assays (MTT or resazurin) can assess antiproliferative effects. highlights diaryl ureas as enzyme inhibitors, suggesting protocols like fluorescence-based enzymatic assays. Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves.
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be reconciled?
Contradictions may arise from assay conditions (e.g., pH, temperature) or structural analogs with varying substituents. For example, trifluoromethyl groups in enhance enzyme affinity, while methoxy groups in alter solubility. Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional assays). Compare data with structurally similar compounds, such as 1-(3-Methoxyphenyl)ureas in , to isolate substituent effects .
Q. What strategies optimize synthetic yield for scale-up?
Low yields (e.g., 30–48% in ) may stem from steric hindrance from the 3-fluorophenyl group. Strategies include:
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate urea formation.
- Solvents : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
- Temperature : Gradual heating (40–60°C) minimizes decomposition.
- Purification : Gradient elution in column chromatography enhances separation of byproducts .
Q. How do substituents influence solubility and bioavailability?
The 3-fluorophenyl and methoxyethyl groups impact logP (lipophilicity). Methoxy groups increase hydrophilicity, while fluorinated aryl rings enhance membrane permeability. Use computational tools (e.g., ALOGPS) to predict logP and solubility. Experimentally, measure solubility in PBS and DMSO, and assess permeability via Caco-2 cell monolayers. notes hydroxy groups in similar compounds improve aqueous solubility via hydrogen bonding .
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
Q. How can contradictory solubility data be resolved?
Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or impurities. Validate via:
- HPLC-PDA : Check purity (>95%) and degradation products.
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
Methodological Considerations
Q. What controls are essential in biological assays?
Q. How to design stability studies under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation.
- Light/Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
